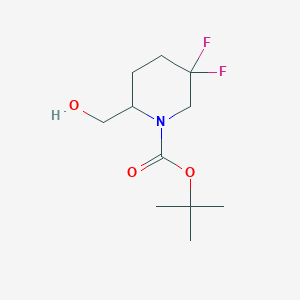

tert-Butyl 5,5-difluoro-2-(hydroxymethyl)piperidine-1-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

tert-butyl 5,5-difluoro-2-(hydroxymethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19F2NO3/c1-10(2,3)17-9(16)14-7-11(12,13)5-4-8(14)6-15/h8,15H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWCZKENXBRNRMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CCC1CO)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of tert-Butyl 5,5-difluoro-2-(hydroxymethyl)piperidine-1-carboxylate typically involves:

- Starting from a protected piperidine derivative (often N-Boc-piperidinemethanol).

- Introduction of fluorine atoms at the 5-position of the piperidine ring.

- Functionalization of the 2-position with a hydroxymethyl group.

- Use of base-mediated nucleophilic substitution or coupling reactions to introduce the difluoro substituents.

Key Preparation Steps and Conditions

Starting Material and Protection

- N-Boc-4-piperidinemethanol is commonly used as the starting material, providing a protected nitrogen (tert-butoxycarbonyl group) and a hydroxymethyl substituent on the piperidine ring.

- Protection ensures selective reactivity and stability during fluorination and other transformations.

Reaction Conditions and Purification

- Reactions are generally conducted under inert atmosphere to prevent side reactions.

- After reaction completion, aqueous workup and extraction with ethyl acetate (EtOAc) are performed.

- The crude product is purified by silica gel column chromatography, typically eluting with mixtures of petroleum ether and ethyl acetate in varying ratios (from 20:1 to 5:1).

- The target compound is isolated as a pale yellow liquid or oil.

Representative Experimental Data

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| 1 | N-Boc-4-piperidinemethanol (4.0 mmol) + 60% sodium hydride (4.0 mmol) in DMF at room temperature, then addition of 2-bromo-4-chloro-5-nitropyridine (4.0 mmol), stirred overnight | 62% | Formation of tert-butyl 4-((2-bromo-5-nitropyridin-4-yloxy)methyl)piperidine-1-carboxylate; purified by silica gel chromatography; viscous pale yellow oil solidifying on standing. |

| 2 | Potassium tert-butoxide (55.6 mmol) added to tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (46.3 mmol) and tert-butyl 5-chloro-2,4-difluorobenzoate (50.9 mmol) in DMSO at 20°C for 1 hour | 60% | Reaction under inert atmosphere; aqueous workup and silica gel chromatography; product isolated as pale yellow liquid. |

| 3 | Di-isopropyl azodicarboxylate and triphenylphosphine in tetrahydrofuran at 20°C for 24 hours | Not specified | Used for further functionalization steps; details on yields not provided but typical in Mitsunobu-type reactions. |

Analytical Characterization Supporting Preparation

- Liquid Chromatography-Mass Spectrometry (LCMS) is employed to confirm molecular weight and purity, with retention times around 2.45 minutes and molecular ion peaks consistent with expected structures (e.g., m/z 316, 318 for intermediates).

- Nuclear Magnetic Resonance (NMR) spectroscopy (1H NMR) confirms the chemical environment of protons, supporting the successful introduction of substituents.

- Solubility and physicochemical properties such as Log P, TPSA, and hydrogen bonding capacity have been evaluated computationally to support compound characterization.

Summary Table of Key Preparation Parameters

| Parameter | Description |

|---|---|

| Starting Material | N-Boc-4-piperidinemethanol |

| Key Reagents | Sodium hydride, potassium tert-butoxide, 2-bromo-4-chloro-5-nitropyridine, tert-butyl 5-chloro-2,4-difluorobenzoate |

| Solvents | DMF, DMSO, tetrahydrofuran, ethyl acetate, petroleum ether |

| Temperature | Room temperature to 20°C |

| Reaction Time | 1 hour to overnight (varies by step) |

| Atmosphere | Inert (nitrogen or argon) for sensitive steps |

| Purification | Silica gel column chromatography |

| Typical Yields | 60-62% for key coupling steps |

Research Findings and Notes

- The use of potassium tert-butoxide in DMSO is effective for nucleophilic substitution to introduce difluoro groups with good yields and mild conditions.

- Protection of the piperidine nitrogen with a Boc group is essential to direct reactivity and improve product stability.

- The synthetic route allows for modular introduction of various substituents, facilitating SAR (structure-activity relationship) studies in pharmaceutical research.

- Analytical data supports the purity and identity of the compound, critical for subsequent biological evaluation.

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl 5,5-difluoro-2-(hydroxymethyl)piperidine-1-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

Reduction: The compound can undergo reduction reactions to modify the piperidine ring or other functional groups.

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: The major product is the corresponding carboxylic acid derivative.

Reduction: The major products include reduced forms of the piperidine ring or modified functional groups.

Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Tert-butyl 5,5-difluoro-2-(hydroxymethyl)piperidine-1-carboxylate serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to the development of drugs targeting specific biological pathways.

Case Study: Synthesis of Antiviral Agents

Recent studies have explored the use of this compound in synthesizing antiviral agents. The difluoromethyl group enhances the compound's bioactivity and stability, making it a candidate for further modification to develop effective antiviral drugs.

Neuroscience Research

The compound's piperidine core is structurally similar to various neurotransmitters and can be utilized in neuroscience research. It may serve as a scaffold for designing ligands that interact with neurotransmitter receptors.

Case Study: Ligand Development for Dopamine Receptors

Research has indicated that derivatives of piperidine compounds can selectively bind to dopamine receptors, which are crucial in treating disorders like Parkinson's disease and schizophrenia. This compound can be modified to enhance its affinity and selectivity for these receptors.

Chemical Biology

In chemical biology, this compound can be used to probe biological systems due to its ability to form stable conjugates with biomolecules.

Case Study: Probing Protein Interactions

By attaching this compound to specific proteins, researchers can study protein-protein interactions and cellular signaling pathways. This application is vital for understanding disease mechanisms at the molecular level.

Wirkmechanismus

The mechanism of action of tert-Butyl 5,5-difluoro-2-(hydroxymethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: It can inhibit or activate enzymes by binding to their active sites.

Modulation of Receptors: The compound may interact with cellular receptors, altering their signaling pathways.

Influence on Cellular Processes: It can affect various cellular processes such as cell proliferation, apoptosis, and differentiation.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound is compared below with two analogs from the Kanto Reagents catalog , highlighting structural, physical, and functional differences.

Structural and Functional Group Analysis

Key Differences:

Phenyl Group (C₁₆H₂₄N₂O₃): Introduces aromaticity, enabling π-π interactions with biological targets, which may improve binding affinity in drug-receptor interactions. Thiazolyl Group (C₁₄H₂₂N₂O₃S): Contains sulfur, facilitating hydrogen bonding and metal coordination, which can influence solubility and enzymatic interactions.

Molecular Weight and Solubility :

- The target compound (254.21 g/mol) is smaller and likely more lipophilic than the phenyl (292.37 g/mol) and thiazolyl (298.40 g/mol) analogs. This may result in better diffusion across biological membranes but lower aqueous solubility.

Physical Properties: The phenyl-substituted analog has a reported melting point of 109–111°C , suggesting a crystalline structure stabilized by aromatic stacking.

Pharmacological Considerations

- Fluorine in Drug Design : The target compound’s fluorine atoms may reduce cytochrome P450-mediated metabolism, extending half-life in vivo.

- Thiazolyl Interactions : The sulfur in the thiazolyl analog could engage in hydrogen bonding or metal coordination, useful in kinase inhibitor design.

- Aromatic vs. Aliphatic Systems : The phenyl analog’s aromaticity may enhance binding to hydrophobic pockets in proteins, while the target’s aliphatic fluorinated ring offers conformational flexibility.

Biologische Aktivität

tert-Butyl 5,5-difluoro-2-(hydroxymethyl)piperidine-1-carboxylate (CAS No. 1255666-39-7) is a fluorinated piperidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a difluoromethyl group, which is known to enhance the pharmacological properties of various drugs. The following sections will delve into the biological activity, mechanisms of action, and relevant case studies associated with this compound.

- Molecular Formula : C11H19F2NO3

- Molecular Weight : 251.27 g/mol

- Purity : NLT 98%

- Physical Form : White powder

The biological activity of this compound can be attributed to its structural features that allow it to interact with biological targets effectively. The presence of the difluoromethyl group enhances lipophilicity and can improve binding affinity to various receptors or enzymes.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For example, studies have shown that fluorinated analogs can scavenge free radicals effectively, contributing to their potential therapeutic applications in oxidative stress-related conditions.

Enzyme Inhibition

The compound may exhibit inhibitory effects on enzymes involved in metabolic pathways. In particular, the presence of a hydroxymethyl group adjacent to the piperidine ring could facilitate interactions with active sites of enzymes, thereby modulating their activity.

Study 1: Antioxidant Evaluation

A study conducted on related piperidine derivatives demonstrated their ability to inhibit DPPH free radicals significantly. The results indicated a correlation between fluorination and increased antioxidant activity.

| Compound | % Inhibition of DPPH Free Radical (100μM) |

|---|---|

| This compound | TBD |

| Control (TROLOX) | 82.4 |

Study 2: Enzyme Interaction

Another investigation focused on the interaction of fluorinated piperidines with specific metabolic enzymes. The findings suggested that these compounds could alter enzyme kinetics, leading to decreased substrate turnover rates.

| Compound | Enzyme | Kinetic Effect |

|---|---|---|

| This compound | Cyclic Carbamate Hydrolase | Inhibition observed |

| Non-fluorinated analog | Same enzyme | No significant effect |

Q & A

Q. Q1. How can researchers optimize the synthesis of tert-butyl 5,5-difluoro-2-(hydroxymethyl)piperidine-1-carboxylate?

Answer: Synthesis optimization requires systematic variation of reaction parameters (e.g., temperature, solvent, catalysts). For example:

- Temperature control : Ice-cooled conditions (0–5°C) minimize side reactions during Boc-protection steps, as seen in analogous piperidine derivatives .

- Solvent selection : Polar aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred for nucleophilic substitutions, while ionic liquids may enhance reaction efficiency in fluorinated systems .

- Catalysts : Triethylamine (TEA) or DMAP (4-dimethylaminopyridine) can accelerate acylation or carboxylation steps .

Q. Q2. What analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

- NMR spectroscopy :

- Mass spectrometry (ESI-MS) : Molecular ion peaks [M+H]⁺ or [M+Na]⁺ should align with the calculated molecular weight (e.g., ~265.3 g/mol) .

- HPLC : Purity >95% is achievable using reverse-phase C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. Q3. How can computational modeling guide the design of reactions involving this compound?

Answer: Quantum mechanical calculations (e.g., DFT) predict reaction pathways and transition states:

- Reaction mechanism : Identify intermediates in fluorination or hydroxymethylation steps using Gaussian or ORCA software .

- Solvent effects : COSMO-RS simulations optimize solvent selection by predicting solvation energies .

- Thermodynamic stability : Calculate Gibbs free energy (ΔG) to assess feasibility of ring-opening or Boc-deprotection under acidic conditions .

Q. Q4. How should researchers resolve contradictions in toxicity data for fluorinated piperidine derivatives?

Answer:

- Case study : While Key Organics Limited reports no acute toxicity for tert-butyl piperidine analogs (e.g., HS-6752), conflicting data may arise due to:

- Impurities : Trace fluorinated byproducts (e.g., difluoroalkanes) may contribute to toxicity; quantify via GC-MS .

- Exposure routes : Prioritize in vitro assays (e.g., MTT for cytotoxicity) using human cell lines (HEK293, HepG2) to validate safety thresholds .

- Mitigation : Implement strict PPE protocols (gloves, goggles, fume hoods) during handling, as per occupational exposure guidelines .

Q. Q5. What strategies enhance the stability of tert-butyl carbamates under basic conditions?

Answer:

- Steric protection : The tert-butyl group inherently resists nucleophilic attack, but basic hydrolysis can occur at pH >10. Mitigation strategies include:

Methodological Challenges in Advanced Research

Q. Q6. How can researchers design experiments to study the hydrolytic stability of the hydroxymethyl group?

Answer:

- Kinetic studies : Monitor hydrolysis rates via:

- Activation energy : Use Arrhenius plots to determine activation energy (Eₐ) for hydrolysis at 25–60°C .

Q. Q7. What advanced separation techniques are suitable for isolating diastereomers of this compound?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.